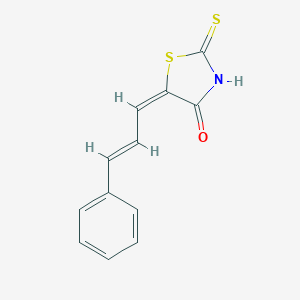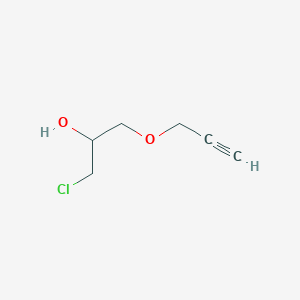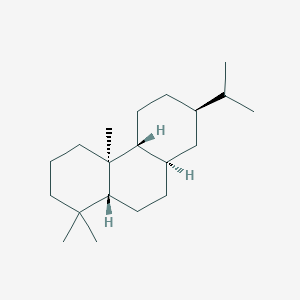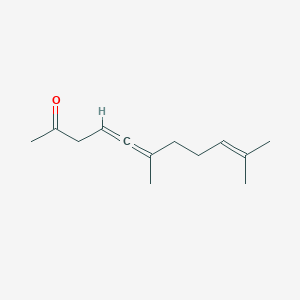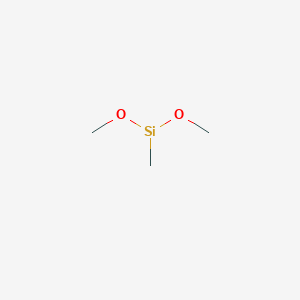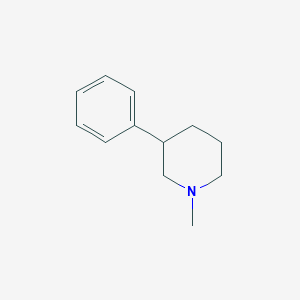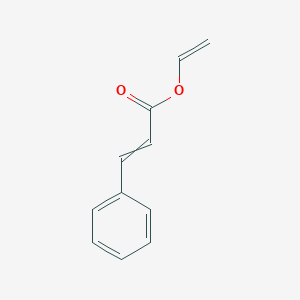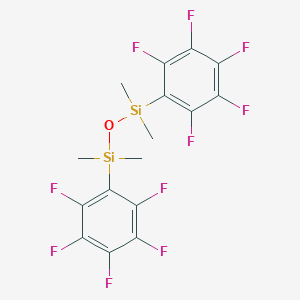
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- (DTMPF) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a siloxane compound that contains fluorine atoms and is widely used in various fields, including material science, organic synthesis, and medicinal chemistry.
作用机制
The mechanism of action of Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth, leading to apoptosis or programmed cell death.
生化和生理效应
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- has been shown to have low toxicity in animal studies. However, its long-term effects on human health are not yet known. It is important to note that Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- is not approved for human use and should only be used in laboratory experiments.
实验室实验的优点和局限性
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- has several advantages for laboratory experiments, including its high reactivity and low toxicity. However, its high cost and limited availability can be a significant limitation for some researchers.
未来方向
There are several future directions for the research on Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)-. One potential area of research is the development of new synthetic methods for Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- that are more cost-effective and environmentally friendly. Another area of research is the investigation of the mechanism of action of Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- and its potential applications in the treatment of other diseases. Additionally, the development of new formulations of Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- that can be used in vivo is another potential area of research.
合成方法
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- can be synthesized using various methods, including the reaction of hexamethyldisiloxane with pentafluorobenzene in the presence of a strong acid catalyst. Another method involves the reaction of hexamethyldisiloxane with pentafluorobenzene in the presence of a Lewis acid catalyst.
科学研究应用
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- has been extensively studied for its potential applications in various scientific fields. In material science, it is used as a coating material due to its high thermal stability and water repellent properties. In organic synthesis, it is used as a reagent due to its high reactivity towards various organic compounds. In medicinal chemistry, Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
属性
CAS 编号 |
19091-32-8 |
|---|---|
产品名称 |
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- |
分子式 |
C16H12F10OSi2 |
分子量 |
466.42 g/mol |
IUPAC 名称 |
[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]oxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C16H12F10OSi2/c1-28(2,15-11(23)7(19)5(17)8(20)12(15)24)27-29(3,4)16-13(25)9(21)6(18)10(22)14(16)26/h1-4H3 |
InChI 键 |
HSHJZLRELITFHY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
规范 SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
同义词 |
1,1,3,3-Tetramethyl-1,3-bis(pentafluorophenyl)propanedisiloxane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




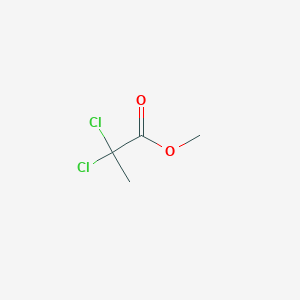
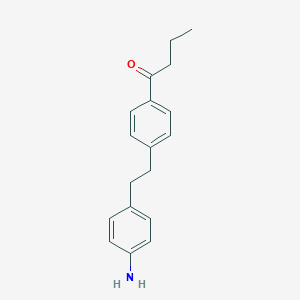
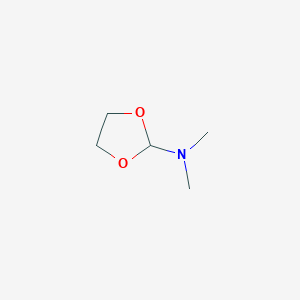
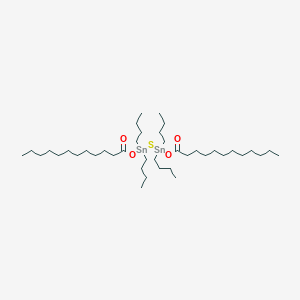
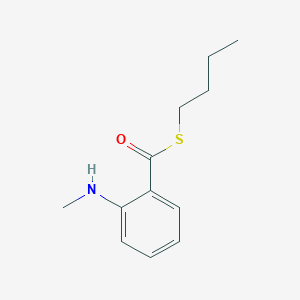
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
